alpha-Hydroxyethylferrocene
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Overview
Description
Alpha-Hydroxyethylferrocene: is an organometallic compound with the formula C12H14FeO . It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a hydroxyethyl group. This compound is known for its unique redox properties and has found applications in various fields, including catalysis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Hydroxyethylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with ethylene oxide in the presence of a strong base, such as potassium hydroxide, to yield this compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ferrocene.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxyethylferrocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can convert the ferrocenium ion back to the neutral ferrocene derivative.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of the ferrocenium ion.
Reduction: Regeneration of the neutral ferrocene derivative.
Substitution: Formation of various substituted ferrocene derivatives depending on the electrophile used.
Scientific Research Applications
Alpha-Hydroxyethylferrocene has a wide range of applications in scientific research:
Biology: Its redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of alpha-Hydroxyethylferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with various molecular targets, including enzymes and proteins, to modulate their activity .
Comparison with Similar Compounds
Ferrocene: The parent compound of alpha-Hydroxyethylferrocene, known for its stability and redox properties.
Ferrocenium Ion: The oxidized form of ferrocene, used in various redox reactions.
1,1’-Bis(alpha-hydroxyethyl)ferrocene: A derivative with two hydroxyethyl groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H14FeO |
---|---|
Molecular Weight |
230.08 g/mol |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H; |
InChI Key |
NJPGTUIMEAOISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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